molecular formula C9H9Br B14125349 [(1E)-1-Bromo-1-propen-1-yl]benzene CAS No. 31076-47-8

[(1E)-1-Bromo-1-propen-1-yl]benzene

Katalognummer: B14125349
CAS-Nummer: 31076-47-8
Molekulargewicht: 197.07 g/mol
InChI-Schlüssel: ACBQEXKLZZDORL-XNWCZRBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1E)-1-Bromo-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where a bromine atom is attached to a propenyl group, which is then bonded to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1-Bromo-1-propen-1-yl]benzene typically involves the bromination of propenylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the propenyl group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(1E)-1-Bromo-1-propen-1-yl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under atmospheric or elevated pressures.

Major Products Formed

    Substitution: Propenylphenol derivatives.

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Propenylbenzene or fully hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

[(1E)-1-Bromo-1-propen-1-yl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(1E)-1-Bromo-1-propen-1-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the propenyl group towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(1E)-1-Chloro-1-propen-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine.

    [(1E)-1-Iodo-1-propen-1-yl]benzene: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.

    [(1E)-1-Fluoro-1-propen-1-yl]benzene: Fluorine substitution leads to different reactivity patterns due to the high electronegativity of fluorine.

Uniqueness

[(1E)-1-Bromo-1-propen-1-yl]benzene is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for selective reactions that are not as easily achieved with other halogens. This makes it a valuable compound for targeted synthetic applications and research.

Eigenschaften

CAS-Nummer

31076-47-8

Molekularformel

C9H9Br

Molekulargewicht

197.07 g/mol

IUPAC-Name

[(E)-1-bromoprop-1-enyl]benzene

InChI

InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+

InChI-Schlüssel

ACBQEXKLZZDORL-XNWCZRBMSA-N

Isomerische SMILES

C/C=C(\C1=CC=CC=C1)/Br

Kanonische SMILES

CC=C(C1=CC=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.